Erteberel
Overview
Description
Mechanism of Action
Target of Action
Erteberel, also known as LY500307, is a synthetic, nonsteroidal estrogen that acts as a selective estrogen receptor beta (ERβ) agonist . It has a 14-fold binding selectivity for the ERβ over the ERα .
Mode of Action
This compound interacts with its primary target, the ERβ, by binding to it. This binding triggers a series of biochemical reactions that lead to the activation of the ERβ . Although selective for the ERβ, this compound loses its selectivity at high dosages and activates the ERα as well, producing effects such as suppression of gonadal testosterone production in men .
Biochemical Pathways
It is known that the activation of erβ can lead to various downstream effects, including the modulation of several pathways related to apoptosis, cell cycle, and dna damage response .
Result of Action
This compound’s action results in molecular and cellular effects that are primarily related to its role as an ERβ agonist. It has been used in trials studying the treatment of benign prostatic hyperplasia and is under development for the treatment of schizophrenia . It has also been proposed as a potential novel treatment for glioblastoma .
Biochemical Analysis
Biochemical Properties
Erteberel interacts with estrogen receptors, specifically ERβ . It has been shown to have 14-fold binding selectivity for the ERβ over the ERα . It shows 32-fold functional selectivity for activation of the ERβ over the ERα .
Cellular Effects
This compound’s influence on cell function is primarily through its interaction with estrogen receptors. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with estrogen receptors. It binds to these receptors, leading to changes in gene expression
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with estrogen receptors
Preparation Methods
The compound is typically synthesized through a series of organic reactions, including cyclization and hydroxylation . The industrial production methods for Erteberel are not widely documented, but it is known that the compound can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Chemical Reactions Analysis
Erteberel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to introduce additional hydroxyl groups.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: This compound can undergo substitution reactions to replace specific atoms or groups within its structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as a model compound to study selective estrogen receptor beta agonists.
Biology: Investigated for its effects on estrogen receptor beta in various biological systems.
Medicine: Explored for the treatment of schizophrenia, benign prostatic hyperplasia, and glioblastoma
Industry: Potential applications in the development of new therapeutic agents targeting estrogen receptor beta.
Comparison with Similar Compounds
Erteberel is unique in its high selectivity for estrogen receptor beta compared to other similar compounds. Some similar compounds include:
Diarylpropionitrile: Another selective estrogen receptor beta agonist.
WAY-200070: A selective estrogen receptor beta agonist with different binding affinities.
This compound’s uniqueness lies in its high binding affinity and functional selectivity for estrogen receptor beta, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(3aS,4R,9bR)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESSJVMWNJCGZ-VKJFTORMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201547 | |
Record name | Erteberel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533884-09-2 | |
Record name | (3aS,4R,9bR)-1,2,3,3a,4,9b-Hexahydro-4-(4-hydroxyphenyl)cyclopenta[c][1]benzopyran-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533884-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erteberel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533884092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erteberel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07933 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Erteberel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERTEBEREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZUL6758TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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